molecular formula C7H4IN3O2 B1604049 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-40-8

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1604049
CAS No.: 1000340-40-8
M. Wt: 289.03 g/mol
InChI Key: XLVXZIOZDIALSM-UHFFFAOYSA-N
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Description

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4IN3O2 It is characterized by the presence of an iodine atom at the 3-position and a nitro group at the 4-position on a pyrrolo[2,3-b]pyridine core

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine. For instance, the compound should be stored at 0-8°C to maintain its stability . Furthermore, its low solubility in water can make it difficult to administer in vivo. Future research could focus on improving its solubility and bioavailability through more efficient synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination and nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the following steps:

    Nitration: The nitration at the 4-position is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like iodine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group at the 4-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature.

    Reduction: Hydrogen gas, palladium on carbon, solvent (e.g., ethanol), room temperature or slightly elevated temperature.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water or acetone), room temperature.

Major Products

    Substitution: 3-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridines.

    Reduction: 3-iodo-4-amino-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Various oxidized derivatives of the pyrrolo[2,3-b]pyridine core.

Scientific Research Applications

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
  • 3-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
  • 3-iodo-4-amino-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both an iodine atom and a nitro group on the pyrrolo[2,3-b]pyridine core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials.

Properties

IUPAC Name

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXZIOZDIALSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646890
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-40-8
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine (4.5 g, 27.6 mmol) in DCM (180 mL) was added NIS (6.83 g, 30.3 mmol) over 30 mins at 0° C. The resulting mixture was stirred at 0° C. for another 1 hour. The reaction mixture was concentrated. The residue was suspended in DCM (ca. 25 mL), the solid was filtered and dried in a vacuum oven to give the title compound (8.51 g). LCMS (A): m/z (M+H)+ 290, C7H4IN3O2 requires 289 (acidic).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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